An In-Depth Technical Guide to 5-Methoxypyridin-3-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Methoxypyridin-3-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Methoxypyridin-3-amine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will delve into its core chemical properties, spectroscopic profile, validated synthesis protocols, and key applications, grounding all claims in authoritative references.
Core Chemical Identity and Properties
5-Methoxypyridin-3-amine is an aromatic amine featuring a pyridine core substituted with an electron-donating methoxy group and an amino group. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.[1] The positions of the functional groups—particularly the meta-relationship of the amine and the ring nitrogen—influence its reactivity and potential as a scaffold in creating complex molecular architectures.
The primary identifier for this compound is CAS Number 64436-92-6 .[2] Key structural and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxypyridin-3-amine | N/A |
| Synonyms | 3-Amino-5-methoxypyridine | [1][2] |
| CAS Number | 64436-92-6 | [2][3] |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Typically a solid or crystalline substance | [1] |
| Melting Point | Not widely reported. For context, the related compound 5-Methoxypyridin-3-ol has a melting point of 147.5-148.5 °C. | [4] |
| Calculated XLogP3 | 0.1 | [5] |
| Topological Polar Surface Area | 48.1 Ų | [5] |
| SMILES | COc1cc(N)cnc1 | [1] |
| InChI Key | PBFZAKIEABXVBF-UHFFFAOYSA-N | N/A |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 5-Methoxypyridin-3-amine. While experimental ¹H and ¹³C NMR spectra are not consistently available in public databases, a predicted spectrum provides a reliable estimation for characterization purposes.
Disclaimer: The following NMR data is predicted based on established chemical shift models and data from analogous structures. It should be used for estimation and preliminary identification only. Experimental verification is required for definitive structural assignment.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.95 (d, J=1.8 Hz, 1H): Proton at C2 (adjacent to ring nitrogen, ortho to methoxy).
-
δ ~7.85 (d, J=2.8 Hz, 1H): Proton at C6 (adjacent to ring nitrogen, meta to methoxy).
-
δ ~6.80 (t, J=2.3 Hz, 1H): Proton at C4 (between amino and methoxy groups).
-
δ ~3.85 (s, 3H): Methoxy group protons (-OCH₃).
-
δ ~3.70 (br s, 2H): Amino group protons (-NH₂).
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ ~156.0: C5 (carbon attached to methoxy group).
-
δ ~142.0: C3 (carbon attached to amino group).
-
δ ~135.5: C6.
-
δ ~125.0: C2.
-
δ ~108.0: C4.
-
δ ~55.5: Methoxy carbon (-OCH₃).
Synthesis and Manufacturing
The most direct and industrially relevant synthesis of 5-Methoxypyridin-3-amine involves the reduction of its nitro precursor, 5-methoxy-3-nitropyridine. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the ready availability of starting materials.
Logical Synthesis Pathway
A common route begins with the nitration of a commercially available hydroxypyridine, followed by methylation and subsequent reduction. This multi-step process allows for precise control over the introduction of each functional group.
Caption: Logical synthesis pathway for 5-Methoxypyridin-3-amine.
Experimental Protocol: Reduction of 5-Methoxy-3-nitropyridine
This protocol is based on well-established methods for nitro group reduction on pyridine rings, such as the use of stannous chloride (tin(II) chloride) in an acidic medium.[6]
Materials:
-
5-Methoxy-3-nitropyridine (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with 5-methoxy-3-nitropyridine and concentrated HCl. Cool the mixture in an ice bath to 0-5 °C with stirring.
-
Addition of Reducing Agent: Slowly add stannous chloride dihydrate in portions to the cooled solution. The portion-wise addition is crucial to control the exothermic reaction.
-
Causality Insight: Stannous chloride is an effective reducing agent for aromatic nitro groups in acidic conditions. The acid protonates the nitro group, making it more susceptible to reduction by Sn(II), which is oxidized to Sn(IV) in the process.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. This step must be performed cautiously due to CO₂ evolution.
-
Self-Validating System: The formation of a precipitate (tin salts) and the cessation of gas evolution upon further base addition indicate that the neutralization is complete.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The aminopyridine product is more soluble in the organic phase.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 5-Methoxypyridin-3-amine.
Reactivity Profile and Synthetic Utility
The chemical behavior of 5-Methoxypyridin-3-amine is dictated by its nucleophilic amino group and the electronic properties of the substituted pyridine ring. It serves as a versatile building block, particularly in carbon-carbon and carbon-nitrogen bond-forming reactions. One of its most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, after conversion to a halo-pyridine.
Representative Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent scaffolds in pharmaceuticals.[6] The amino group on the pyridine ring can be diazotized and replaced with a halogen (e.g., bromine via a Sandmeyer reaction) to create a suitable coupling partner like 3-bromo-5-methoxypyridine.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine
This protocol provides a generalized yet robust procedure for coupling an arylboronic acid with 3-bromo-5-methoxypyridine.[6]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or another suitable base (2.0 eq)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere: Add the solid reagents—3-bromo-5-methoxypyridine, arylboronic acid, base, and palladium catalyst—to a dry Schlenk flask.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Causality Insight: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for preserving the catalytic cycle and ensuring a successful reaction.
-
-
Solvent Addition: Add the degassed solvent system (dioxane and water) via syringe.
-
Causality Insight: The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The aqueous component of the solvent helps to dissolve the inorganic base.
-
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the desired biaryl product.
Applications in Drug Discovery
Aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets.[7] 5-Methoxypyridin-3-amine, in particular, has been incorporated as a key building block in the development of various therapeutic agents. Its structure is found in patented compounds designed as:
-
Kinase Inhibitors: Including ERK inhibitors for oncology applications.
-
Negative Allosteric Modulators: For targets like the mGluR2 receptor, relevant in neurological disorders.
-
Probes for Protein Imaging: Used in the development of diagnostics for conditions like Huntington's disease.[5]
The methoxy group can serve to block a metabolic site or to fine-tune the electronics and lipophilicity of the final molecule, while the amino group provides a convenient handle for further synthetic elaboration.
Safety and Handling
As a laboratory chemical, 5-Methoxypyridin-3-amine and its salts require careful handling.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][8]
-
Precautionary Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
References
-
BIOSYNCE. 5-Methoxypyridin-3-ol CAS 109345-94-0. [Link]
-
Parkway Scientific. YB-148 (64436-92-6, MFCD09701369). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. [Link]
-
Oakwood Chemical. 3-Amino-5-methoxy-pyridine. [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
Sources
- 1. 5-methoxypyridin-3-amine | 65645-52-5 [chemicalbook.com]
- 2. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation | MDPI [mdpi.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. rsc.org [rsc.org]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. 896160-77-3|5-Methoxypyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
